molecular formula C15H11N3O2S2 B2997896 2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile CAS No. 670268-21-0

2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile

Cat. No. B2997896
CAS RN: 670268-21-0
M. Wt: 329.39
InChI Key: AYSWMLCMYMALLZ-UHFFFAOYSA-N
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Description

2-((3-Allyl-5-(furan-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C15H11N3O2S2 and its molecular weight is 329.39. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Innovative synthesis methods have been explored for derivatives of furan-2-yl and dihydropyrimidines, which are related to the structure of the compound . For example, furan-2-yl(phenyl)methanol derivatives have been synthesized using aza-Piancatelli rearrangement, demonstrating efficient and selective processes (B. Reddy et al., 2012).

  • Electrochemical Properties : The electrochemical behavior of similar compounds, like tetrahydropyrimidines, has been studied to understand their oxidation potential and the influence of substituents on their electrochemical properties (H. Memarian et al., 2011).

Applications in Material Science

  • Polymer Synthesis : Research has shown the potential use of similar furan derivatives in the synthesis of polymers. For instance, studies on the polymerization of pyrrole, thiophene, and furan hint at possible applications in creating novel polymeric materials (M. Takakubo, 1989).

  • Electrochromic Properties : The electrochromic properties of polymers derived from furan and thiophene derivatives have been investigated, suggesting their potential use in electrochromic devices (Ufuk Abaci et al., 2016).

Potential in Medicinal Chemistry

  • Antiprotozoal Agents : While directly related studies on the compound are limited, research on structurally similar compounds, such as imidazo[1,2-a]pyridines and tetrahydropyrimidinones, has explored their use as antiprotozoal agents, highlighting the potential of these chemical structures in medicinal chemistry (Mohamed A. Ismail et al., 2004).

Photophysical Studies

  • Photochemical Synthesis : The photochemical behavior of related compounds, such as 4-allyl-tetrazolones, has been studied, leading to the synthesis of pyrimidinones, which could be a promising area of research for the compound (L. Frija et al., 2006).

properties

IUPAC Name

2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c1-2-6-18-14(19)12-10(11-4-3-7-20-11)9-22-13(12)17-15(18)21-8-5-16/h2-4,7,9H,1,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSWMLCMYMALLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC#N)SC=C2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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